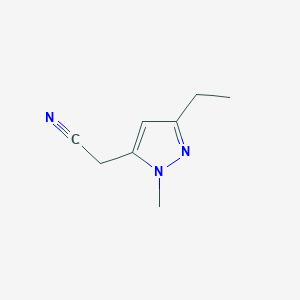![molecular formula C16H31N3O2 B11714250 tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C15H29N3O2. It is a white to light yellow powder or crystalline solid. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[4-(piperazin-1-ylmethyl)cyclohexyl]amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of proteolysis-targeting chimeras (PROTACs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. In the context of PROTACs, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate is unique due to its specific structure, which allows it to act as an effective linker in PROTACs. Its ability to form stable complexes with both the target protein and the E3 ubiquitin ligase makes it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C16H31N3O2 |
|---|---|
Poids moléculaire |
297.44 g/mol |
Nom IUPAC |
tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-4-13(5-7-14)12-19-10-8-17-9-11-19/h13-14,17H,4-12H2,1-3H3,(H,18,20) |
Clé InChI |
JGUMSOAQDAGTAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


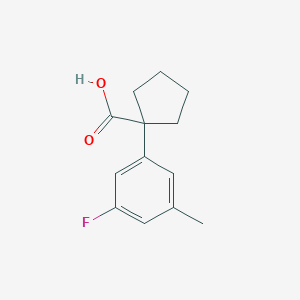
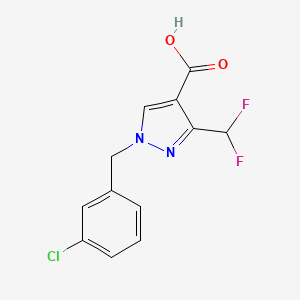

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
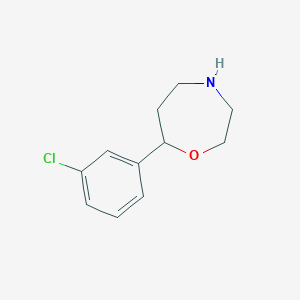

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
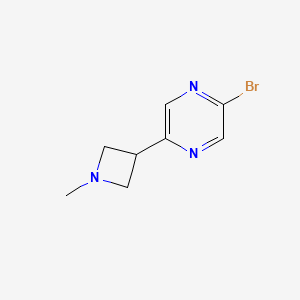
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)

